molecular formula C11H9NO2 B8364080 2-(But-3-ynyl)benzo[d]oxazol-4-ol

2-(But-3-ynyl)benzo[d]oxazol-4-ol

Cat. No.: B8364080
M. Wt: 187.19 g/mol
InChI Key: BBLGIPALLGUDGD-UHFFFAOYSA-N
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Description

2-(But-3-ynyl)benzo[d]oxazol-4-ol is a benzo[d]oxazole derivative featuring a hydroxyl group at the 4-position and a but-3-ynyl substituent at the 2-position. This compound belongs to a broader class of heterocyclic molecules, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and receptor modulation properties .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-but-3-ynyl-1,3-benzoxazol-4-ol

InChI

InChI=1S/C11H9NO2/c1-2-3-7-10-12-11-8(13)5-4-6-9(11)14-10/h1,4-6,13H,3,7H2

InChI Key

BBLGIPALLGUDGD-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1=NC2=C(C=CC=C2O1)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The alkyne group in this compound provides a handle for bioorthogonal reactions, unlike the phenyl or benzyl groups in analogs .

Physicochemical Properties

Critical physicochemical parameters are compared below:

Property This compound (S)-6,6-Dimethyl-2-phenyl-... 2-(4-Methylbenzyl)benzo[d]oxazole
Molecular Weight ~217.23 g/mol ~259.34 g/mol ~223.27 g/mol
Hydrogen Bond Donors 1 (-OH) 1 (-OH) 0
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.0 (high lipophilicity) ~3.5 (high lipophilicity)
Optical Activity None (achiral) [α]D20.4 +22.4° (S-enantiomer) None (achiral)

Implications :

  • The hydroxyl group in this compound reduces logP compared to non-hydroxylated analogs, favoring improved solubility .
  • Chiral analogs like (S)-6,6-dimethyl-2-phenyl-... exhibit enantiomer-specific bioactivity, necessitating stereochemical control during synthesis .

Key Findings :

  • Sigma-2 agonists with benzo[d]oxazole scaffolds (e.g., CB-64D) show potent cytotoxicity (EC50 ~10–50 µM) and synergistic effects with chemotherapeutics .
  • The alkyne group in this compound may enable conjugation with targeting moieties, enhancing specificity .

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